molecular formula C14H18O3 B13573264 1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid

1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13573264
M. Wt: 234.29 g/mol
InChI Key: CUGPAVYNUMSQMN-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound with a unique structure that combines a methoxy-substituted aromatic ring with a cyclopentane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzene and cyclopentanone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where cyclopentanone reacts with 3-methoxy-2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate undergoes cyclization to form the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxy-4-methylphenyl)cyclopentane-1-carboxylic acid
  • 1-(3-Methoxyphenyl)cyclopentane-1-carboxylic acid
  • Cyclopentane, 1-methyl-3-(2-methylpropyl)-

Uniqueness

1-(3-Methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups in specific positions may enhance its stability and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-(3-methoxy-2-methylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-10-11(6-5-7-12(10)17-2)14(13(15)16)8-3-4-9-14/h5-7H,3-4,8-9H2,1-2H3,(H,15,16)

InChI Key

CUGPAVYNUMSQMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C2(CCCC2)C(=O)O

Origin of Product

United States

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